molecular formula C13H18BrNO3S B1405393 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate CAS No. 1624261-44-4

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate

Cat. No. B1405393
M. Wt: 348.26 g/mol
InChI Key: IYWKXPFYZFJEAP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is a chemical compound . It’s closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a pyridine derivative and dopaminergic neurotoxin used in neurological research .


Molecular Structure Analysis

The molecular formula of 4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine is C5H8BrN . The average mass is 162.028 Da and the monoisotopic mass is 160.984009 Da .


Physical And Chemical Properties Analysis

4-Bromo-1,2,3,6-tetrahydropyridine has a density of 1.5±0.1 g/cm3, a boiling point of 193.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C . Its enthalpy of vaporization is 42.9±3.0 kJ/mol, and it has a flash point of 70.5±25.9 °C .

Scientific Research Applications

Synthesis and Reactions

  • Chemical Synthesis and Structural Analysis : This compound has been used in chemical syntheses, demonstrating its role as a synthetic equivalent in reactions involving dimethyl malonate and methyl acetoacetate, leading to the production of specific Michael adducts (Vasin et al., 2016). Additionally, it plays a role in the synthesis of antagonists used in HIV-1 infection prevention (Cheng De-ju, 2015).

  • Micellar Solution Studies : Research has explored its behavior in micellar solutions, contributing to the understanding of kinetic micellar effects and molecular interactions in such environments (Muñoz et al., 2003).

  • Tetrahydropyridine Synthesis : It's utilized in the regioselective synthesis of tetrahydropyridines, demonstrating its versatility in organic synthesis (Overman et al., 2003).

Material Science and Biochemistry

  • Synthesis of Higher Alkanes : The compound aids in the synthesis of higher 1-bromoalkanes, showcasing its utility in material science applications (Li Wei, 2012).

  • Neuroprotection Studies : It has been used in neuroprotective studies, specifically in relation to 1‐methyl‐4‐phenyl‐1,2,3,6‐tetrahydropyridine (MPTP)-induced neurotoxicity in mice, suggesting potential biomedical applications (Muralikrishnan & Mohanakumar, 1998).

  • Coenzyme Q10 Synthesis : This compound is key in synthesizing intermediates for coenzyme Q10, a significant molecule in pharmaceuticals (Mu et al., 2011).

Advanced Applications

  • Nonlinear Optical Materials : Research has demonstrated its use in the growth and analysis of nonlinear optical materials, contributing to the field of optoelectronics (Sivakumar et al., 2016).

  • Pharmaceutical Drug Development : It plays a role in the development of novel pharmaceutical drugs, such as the discovery of multifunctional drug candidates for treating neuropsychiatric and neurological disorders (Li et al., 2014).

Safety And Hazards

This compound is closely related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, which is suspected of inducing severe and irreversible Parkinsonism symptoms .

properties

IUPAC Name

4-bromo-1-methyl-3,6-dihydro-2H-pyridine;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.C6H10BrN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-4-2-6(7)3-5-8/h2-5H,1H3,(H,8,9,10);2H,3-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWKXPFYZFJEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CCC(=CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate
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4-Bromo-1-methyl-1,2,3,6-tetrahydropyridine 4-methylbenzenesulfonate

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